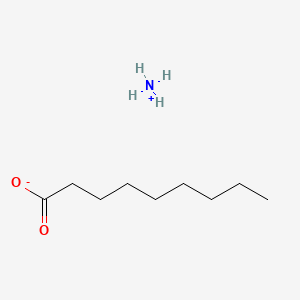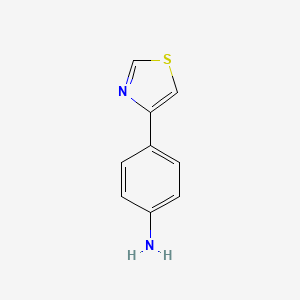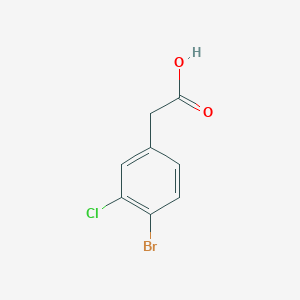
Ammonium nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Ammonium nonanoate is synthesized from ammonia and nonanoic acid, a carboxylic acid widely distributed in nature . The preparation involves the neutralization of nonanoic acid with ammonia, resulting in the formation of this compound. Industrial production methods typically involve the use of standard liquid herbicide application techniques, including hand-held, boom, pressure, and hose-end sprayers . The concentrate is diluted with water to a specified concentration for effective application .
化学反应分析
Ammonium nonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert it back to ammonia and nonanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学研究应用
Ammonium nonanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of ionic liquids and other chemical compounds.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing into its potential use as a topical antimicrobial agent.
Industry: It is widely used in agriculture for weed control and as a surfactant in various formulations.
作用机制
Ammonium nonanoate exerts its effects by disrupting plant cell membranes, leading to rapid cell desiccation and death . This disruption is primarily due to its ability to reduce the pH within plant cells, causing cell membrane breakdown . The molecular targets include the lipid bilayers of cell membranes, which are essential for maintaining cell integrity .
相似化合物的比较
Ammonium nonanoate is often compared with other herbicides like glyphosate. Unlike glyphosate, which is a systemic herbicide that kills plants down to the root, this compound is a contact herbicide that destroys plant cells it comes in contact with . This makes this compound a more environmentally friendly option, as it does not persist in the soil and has minimal impact on non-target organisms . Similar compounds include:
Glyphosate: A systemic herbicide known for its effectiveness in killing weeds down to the root.
Pelargonic acid: Another contact herbicide with similar properties to this compound.
This compound stands out due to its rapid action and minimal environmental impact, making it a preferred choice for organic farming and sustainable agriculture .
属性
CAS 编号 |
63718-65-0 |
|---|---|
分子式 |
C9H21NO2 |
分子量 |
175.27 g/mol |
IUPAC 名称 |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI 键 |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
规范 SMILES |
CCCCCCCCC(=O)O.N |
Key on ui other cas no. |
63718-65-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)




![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)



